Methyl 3-methylisonicotinate
CAS No.: 116985-92-3
Cat. No.: VC20848489
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116985-92-3 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | methyl 3-methylpyridine-4-carboxylate |
Standard InChI | InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3 |
Standard InChI Key | UWOZODSMOOALPG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CN=C1)C(=O)OC |
Canonical SMILES | CC1=C(C=CN=C1)C(=O)OC |
Introduction
Structure and Chemical Properties
Molecular Structure
Methyl 3-methylisonicotinate is a pyridine derivative with the molecular formula C₈H₉NO₂. Structurally, it consists of a pyridine ring with a methyl group at the 3-position and a methyl carboxylate group at the 4-position. This compound belongs to the broader family of isonicotinic acid derivatives, which are characterized by a carboxylic acid group (or its derivatives) at the 4-position of the pyridine ring.
Unlike Methyl isonicotinate (C₇H₇NO₂), which lacks the methyl substituent at the 3-position, Methyl 3-methylisonicotinate features this additional methyl group that alters its electronic properties and reactivity profiles. Similar compounds like Methyl 3-nitroisonicotinate contain a nitro group instead of a methyl group at the 3-position.
Property | Methyl 3-methylisonicotinate (estimated) | Methyl isonicotinate | Methyl 3-aminoisonicotinate |
---|---|---|---|
Molecular Weight | 151.16 g/mol | 137.14 g/mol | 152.15 g/mol |
Physical State | Likely crystalline solid | Crystalline solid | White powder |
Melting Point | Estimated 40-60°C | 38°C | 84-86°C |
Boiling Point | Estimated 250-280°C | Not specified | 292.5±20.0°C |
Solubility | Likely soluble in organic solvents like methanol, chloroform | Soluble in chloroform | Not specified |
The physical properties of Methyl 3-methylisonicotinate would likely fall between those of Methyl isonicotinate and its other 3-substituted derivatives, with the methyl group typically offering better solubility in non-polar solvents compared to more polar substituents.
Synthesis Methods
Esterification of 3-methylisonicotinic acid
This approach would parallel the synthesis of Methyl nicotinate, which is produced by esterification of nicotinic acid with methanol in the presence of sulfuric acid catalyst . For Methyl 3-methylisonicotinate, the reaction would involve:
3-methylisonicotinic acid + methanol → Methyl 3-methylisonicotinate + water
The reaction would likely require refluxing for several hours (approximately 13-16 hours based on similar reactions) in the presence of concentrated sulfuric acid as a catalyst .
Methylation of Methyl isonicotinate
Synthetic Route | Reagents | Conditions | Expected Yield |
---|---|---|---|
Esterification | 3-methylisonicotinic acid, methanol, H₂SO₄ | Reflux, 13-16 hours | 70-80% |
Methylation | Methyl isonicotinate, methylating agent, catalyst | Depends on the methylating agent | Variable |
The purification process would likely involve neutralization with sodium bicarbonate followed by extraction with chloroform or ethyl acetate, similar to the purification of Methyl nicotinate described in the literature .
Chemical Reactivity
Functional Group Reactivity
Methyl 3-methylisonicotinate contains two key functional groups that determine its reactivity:
Ester Group
The methyl ester group at the 4-position would be susceptible to:
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Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions
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Transesterification: Exchange of the methyl group with other alcohols
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Reduction: Conversion to the primary alcohol (3-methyl-4-hydroxymethylpyridine) using reducing agents like sodium borohydride, similar to the reduction of Methyl nicotinate to 3-pyridyl methanol
Pyridine Ring
The pyridine ring with a methyl substituent would display:
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Electrophilic substitution: Difficult due to the electron-deficient nature of pyridine, but the methyl group would provide some activating effect
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Nucleophilic substitution: More favorable, particularly at positions 2 and 6
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Oxidation of the methyl group: Potential conversion to aldehyde or carboxylic acid groups under appropriate oxidizing conditions
Comparative Reactivity
The methyl group at the 3-position would alter the reactivity compared to Methyl isonicotinate:
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Increased electron density in the pyridine ring
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Slight steric hindrance for reactions near the 3-position
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Potential for further functionalization through the methyl group
Applications and Research
Organic Synthesis
As with Methyl 3-nitroisonicotinate, this compound could serve as an important intermediate in organic synthesis, particularly for the preparation of more complex pyridine derivatives. The methyl group at the 3-position offers a handle for further functionalization.
Pharmaceutical Research
Analytical Identification
Spectroscopic Characteristics
Based on related compounds, the following spectroscopic features would be expected:
Infrared Spectroscopy (IR)
Expected key bands:
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C=O stretching: approximately 1720-1740 cm⁻¹
-
C=N stretching: approximately 1580-1600 cm⁻¹
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C=C aromatic stretching: approximately 1400-1450 cm⁻¹
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C-O-C stretching: approximately 1200-1300 cm⁻¹
Nuclear Magnetic Resonance (NMR)
Expected ¹H NMR signals:
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Pyridine ring protons: δ 8.5-9.5 ppm (H-2 and H-6)
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Pyridine ring proton: δ 7.5-8.0 ppm (H-5)
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Methyl ester group: δ 3.9-4.1 ppm
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Methyl group at 3-position: δ 2.3-2.5 ppm
Mass Spectrometry
Expected fragmentation pattern would include:
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Molecular ion peak at m/z 151
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Fragment peaks at m/z 136 [M-CH₃]⁺
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Fragment peaks at m/z 120 [M-OCH₃]⁺
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Fragment peaks at m/z 92 [pyridine ring with methyl]⁺
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